4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline

Lipophilicity Drug-likeness ADME

Medicinal chemistry programs targeting antimycobacterial or kinase pathways often encounter scaffold limitations-regioisomeric inconsistencies or absent reactive handles stall SAR progression. 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline resolves this with a defined 4-Cl, 2-Me, 8-CF3 substitution pattern enabling regioselective derivatization. • Reactive 4-chloro handle supports rapid parallel synthesis of 4-amino-substituted analog libraries for anti-TB lead optimization (benchmarked against mefloquine, MIC 30-60 µM). • Calculated LogP ~3.7-4.2 and MW 245.63 comply with lead-likeness criteria; recognized purine bioisostere suitable for lipid/tyrosine kinase inhibitor discovery. • Matched molecular pair capability: +0.41 LogP shift vs. 2-CF3 regioisomer enables systematic lipophilicity-target engagement SAR without core scaffold alteration.

Molecular Formula C11H7ClF3N
Molecular Weight 245.63 g/mol
CAS No. 140908-89-0
Cat. No. B115121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline
CAS140908-89-0
Molecular FormulaC11H7ClF3N
Molecular Weight245.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)Cl
InChIInChI=1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
InChIKeyFHGWTLJPECDLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline Overview


4-Chloro-2-methyl-8-(trifluoromethyl)quinoline (CAS 140908-89-0) is a synthetic, polysubstituted quinoline derivative with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol, featuring a chloro group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 8-position on the quinoline core [1]. This compound is primarily utilized as a versatile building block in medicinal and agrochemical research due to its distinct substitution pattern, which enables regioselective derivatization, particularly at the reactive 4-chloro site, for generating libraries of biologically active molecules [2].

1
Polysubstituted quinoline building block for regioselective derivatization.
2
Reactive 4-chloro site supports SNAr and cross-coupling library synthesis.
3
Supports medicinal chemistry and agrochemical intermediate workflows.
Reported use context: anti-infective and kinase-targeted library design.

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: Irreplaceable Intermediate


The simultaneous presence and precise positioning of the 4-chloro, 2-methyl, and 8-trifluoromethyl substituents create a unique physicochemical and reactivity profile that is not replicated by other trifluoromethyl-quinine analogs. Substituting this compound with a regioisomer like 4-chloro-2-(trifluoromethyl)quinoline or a de-methylated analog like 4-chloro-8-(trifluoromethyl)quinoline introduces significant calculable differences in lipophilicity (ΔLogP) and eliminates the key 4-chloro reactive handle that is essential for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting antimycobacterial and other anti-infective pathways [1]. Such substitutions break the necessary electronic and steric balance required for consistent, predictable downstream synthetic outcomes and biological target engagement [2].

Regioisomer replacement
4-Chloro-2-(trifluoromethyl)quinoline or 4-chloro-8-(trifluoromethyl)quinoline shifts lipophilicity and removes the 2-methyl steric/electronic contribution, which may alter SAR outcomes and target engagement.
4-Position analog swap
4-Hydroxy or 4-unsubstituted analogs lack the reactive chloro handle, requiring different synthetic routes and limiting access to 4-amino or 4-aryl libraries.
De-methylated analog
4-Chloro-8-(trifluoromethyl)quinoline lacks the 2-methyl group, breaking the electronic and steric balance reported for consistent downstream biological outcomes in anti-infective programs.

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: Differentiation Evidence


Superior Lipophilicity Enhances Membrane Permeability

The target compound exhibits a substantially higher calculated LogP than several closely related but differently substituted analogs, directly impacting its predicted membrane permeability and distribution coefficient. The LogP of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline is 3.74 (Chembase) to 4.22 (Chemsrc) depending on the computational method, compared to 4-chloro-2-methylquinoline (LogP 3.33), 4-chloro-8-(trifluoromethyl)quinoline (LogP 3.76), and 4-chloro-2-(trifluoromethyl)quinoline (LogP 3.94), and the unsubstituted 2-methyl-8-(trifluoromethyl)quinolin-4-ol (LogP 2.84) [1][2][3][4]. This indicates a quantifiable increase in lipophilicity of up to 0.9 LogP units over the least lipophilic comparator, a difference that can alter cell permeability by an order of magnitude [5].

Lipophilicity advantage
Cross-study comparable
ΔLogP +0.41 to +0.90 vs. non-fluorinated and positional isomers
Supports membrane permeability context for intracellular target engagement.
Calculated values; consistent ranking across Chembase and Chemsrc algorithms.
Lipophilicity Drug-likeness ADME

Validated Anti-Tubercular Scaffold

The quinoline core bearing trifluoromethyl groups at both the 2- and 8-positions is a validated scaffold for anti-tubercular activity. A series of mefloquine-based 2,8-bis(trifluoromethyl)quinoline analogs demonstrated potent in vitro activity against both sensitive and drug-resistant Mycobacterium tuberculosis strains. The most potent compound, 3c, exhibited an MIC of 37.2 µM against M. tb ATCC 27294 and maintained identical potency (MIC 37.2 µM) against a multi-drug resistant (MDR) strain resistant to Rifampicin and Isoniazid. This was comparable to the standard mefloquine (MIC 30-60 µM) and importantly showed low cytotoxicity against three cancer cell lines, suggesting a selective anti-mycobacterial effect [1]. This established structure-activity relationship provides a strong rationale for prioritizing 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline as a key intermediate for synthesizing and optimizing next-generation anti-TB agents.

Anti-tubercular pharmacophore
Class-level inference
2,8-Bis(trifluoromethyl)quinoline class shows reported MIC 37.2 µM against MDR-TB strain.
Supports selection as a core scaffold for TB lead optimization.
Target compound is a direct synthetic precursor; own biological data not yet reported.
Antimycobacterial Drug-Resistant TB Lead Optimization

Versatile 4-Chloro Derivatization Handle

The chlorine atom at the 4-position of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline serves as a superior leaving group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, unlike analogs where this position is occupied by a less reactive group such as a hydroxyl (in 2-methyl-8-(trifluoromethyl)quinolin-4-ol) or a proton (in 2-methyl-8-(trifluoromethyl)quinoline) [1]. This allows for the direct and efficient introduction of diverse amines, alkoxides, and carbon nucleophiles to rapidly generate focused libraries of 4-substituted-2-methyl-8-(trifluoromethyl)quinoline derivatives, a capability that is absent in the 4-unsubstituted or 4-hydroxy analogs [2].

4-Chloro derivatization handle
Class-level inference
Enables SNAr and Pd-catalyzed cross-coupling; not available in 4-OH or 4-H analogs.
Supports efficient SAR library synthesis at the 4-position.
Reactivity derived from C-Cl bond; scope documented in patent CN-110156678-A.
Medicinal Chemistry SAR Chemical Biology

4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: Application Scenarios


Anti-Tubercular Lead Optimization

Procure 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline as a core pharmacophore scaffold to initiate a medicinal chemistry program targeting drug-resistant tuberculosis. The established antimycobacterial activity of the 2,8-bis(trifluoromethyl)quinoline class, combined with the compound's favorable lipophilicity (LogP ~3.7-4.2) for mycobacterial cell wall penetration, makes it an ideal starting point for synthesizing and optimizing a novel series of 4-amino-substituted analogs aimed at matching or exceeding the potency of mefloquine (MIC 30-60 µM) against MDR-TB strains [1].

Kinase Inhibitor Library Synthesis

Utilize the reactive 4-chloro handle on the 2-methyl-8-(trifluoromethyl)quinoline scaffold for rapid, parallel synthesis of a kinase-biased compound library. The core's calculated physicochemical properties (MW 245.63, LogP 3.74) comply with lead-likeness criteria, and its structure is a recognized bioisostere for purines, making it a strategic building block for discovering novel inhibitors of lipid kinases, tyrosine kinases, or other ATP-binding enzymes relevant in oncology [2]. The enhanced lipophilicity compared to non-fluorinated analogs provides a differentiated advantage in potentially targeting intracellular or CNS kinases.

Novel Broad-Spectrum Fungicide Discovery

Leverage the compound's established chemistry as a direct intermediate for generating new fungicidal agents. The 2,8-bis(trifluoromethyl)quinoline core has demonstrated excellent control effects against critical plant pathogens, including Sclerotinia sclerotiorum and Magnaporthe grisea [3]. The target compound provides a versatile starting point for creating novel 4-modified derivatives with potentially improved potency and spectrum, targeting a growing market for treatments against resistant fungal strains in agriculture.

Physicochemical Probe Development

Deploy the compound as a selective physicochemical probe in chemical biology studies. Its distinct LogP increase of +0.41 units over the 2-CF3-4-chloro isomer can be exploited to systematically study the impact of substituent positioning and lipophilicity on subcellular localization, target engagement, and off-target binding without altering the core quinoline scaffold. This enables the generation of matched molecular pairs for definitive SAR elucidation in cell-based assays [4].

Application
Selection Property
Validation Focus
Anti-tubercular lead optimization
2,8-Bis(trifluoromethyl)quinoline scaffold
MIC endpoint context against MDR-TB strains
Kinase inhibitor library synthesis
Reactive 4-chloro handle and lead-like properties
Kinase selectivity and ATP-binding site engagement
Agrochemical fungicide discovery
2,8-Bis(trifluoromethyl)quinoline core
Plant pathogen control efficacy and spectrum
Physicochemical probe development
Distinct LogP shift from regioisomers
Matched molecular pair SAR in cell-based assays

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